molecular formula C14H8O2 B1229237 1,2-Phenanthrenequinone CAS No. 573-12-6

1,2-Phenanthrenequinone

Cat. No. B1229237
CAS RN: 573-12-6
M. Wt: 208.21 g/mol
InChI Key: SCOAVUHOIJMIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591272

Procedure details

In order to test and evaluate the equipment and methods of the present invention, pre-coated 10 cm×10 cm HPTLC plates (Whatman) and test compounds α-ionone, phenanthrenequinone and 1,2-naphthaquinone (Aldrich) were obtained. The test compounds were initially diluted with acetone to about 10 mg/ml and stock solutions stored below 4° C. The stock solutions were further diluted with acetone just before use. Ceric sulfate prepared by adding 42 g of (NH4)4Ce(SO4)4 and 56 ml of conc. H2SO4 in 1 liter of distilled water was the chromogenic reagent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(/C=C/C(C)=O)C(C)(C)CCC=1.[C:15]1(=[O:30])[C:28]2[CH:27]=[CH:26][C:25]3[C:20](=CC=CC=3)[C:19]=2[CH:18]=[CH:17][C:16]1=[O:29]>>[CH:25]1[CH:20]=[C:19]2[CH:18]=[CH:17][C:16]([C:15](=[O:30])[C:28]2=[CH:27][CH:26]=1)=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCCC(C1/C=C/C(=O)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=O)C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.